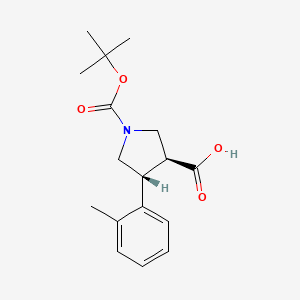

Trans-1-Boc-4-o-tolylpyrrolidine-3-carboxylic acid

Description

Trans-1-Boc-4-o-tolylpyrrolidine-3-carboxylic acid is a pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position, an o-tolyl (2-methylphenyl) substituent at the 4-position, and a carboxylic acid moiety at the 3-position. The Boc group enhances stability during synthetic processes, while the o-tolyl substituent introduces steric and electronic effects that influence reactivity and intermolecular interactions .

Properties

IUPAC Name |

(3S,4R)-4-(2-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c1-11-7-5-6-8-12(11)13-9-18(10-14(13)15(19)20)16(21)22-17(2,3)4/h5-8,13-14H,9-10H2,1-4H3,(H,19,20)/t13-,14+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPRFKCUIVZCVND-UONOGXRCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2CN(CC2C(=O)O)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1[C@@H]2CN(C[C@H]2C(=O)O)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Trans-1-Boc-4-o-tolylpyrrolidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound features a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) group and an o-tolyl group. The synthesis typically involves the reaction of pyrrolidine derivatives with appropriate carboxylic acids under controlled conditions, often utilizing coupling agents to facilitate the formation of the desired product.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an anticancer agent, antimicrobial compound, and neuroprotective agent.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrrolidine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives similar to this compound were tested against breast (MCF-7), colon (HCT-116), and lung (A549) cancer cell lines. The results indicated that certain compounds showed IC50 values indicating potent anti-proliferative effects:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 13 | MCF-7 | 62.4 ± 0.128 |

| 21 | HCT-116 | 38.5 ± 0.17 |

| 22 | A549 | 91.6 ± 0.112 |

These results suggest that this compound may induce apoptosis and cell cycle arrest in cancer cells, particularly through mechanisms involving the modulation of apoptotic pathways and inhibition of key enzymes associated with cancer progression .

Antimicrobial Activity

This compound has also shown promise as an antimicrobial agent. Docking studies have indicated that this compound can bind effectively to bacterial enzymes such as Dihydropteroate synthase and Gyrase B, which are critical for bacterial survival and proliferation. The lower binding energies observed in these interactions suggest a potential for developing new antibiotics based on this scaffold .

Neuroprotective Effects

In addition to its anticancer and antimicrobial properties, there is emerging evidence regarding the neuroprotective effects of pyrrolidine derivatives. Studies have indicated that such compounds can improve neuronal viability and reduce oxidative stress in models of neurodegeneration .

Case Studies

- Anticancer Efficacy : A study investigated the effects of various pyrrolidine derivatives on MCF-7 cells, demonstrating that compounds structurally related to this compound induced significant apoptosis through caspase activation pathways .

- Neuroprotection : In a rat model of status epilepticus, similar pyrrolidine compounds were shown to enhance memory retention and reduce neuronal damage compared to standard antiseizure medications . This suggests a dual role in both seizure control and neuroprotection.

Scientific Research Applications

Pharmaceutical Development

Trans-1-Boc-4-o-tolylpyrrolidine-3-carboxylic acid serves as a crucial intermediate in the synthesis of pharmaceuticals, especially for drugs targeting neurological disorders. Its structure allows for modifications that enhance the pharmacological properties of drug candidates.

Key Applications:

- Neurological Disorders : The compound is integral in designing drugs that interact with neurotransmitter systems.

- Peptide-Based Therapeutics : It is commonly used in solid-phase peptide synthesis, improving the stability and solubility of peptide chains, which is essential for effective drug formulation .

Peptide Synthesis

In peptide synthesis, this compound acts as a protecting group for amines. This protection is critical during the synthesis process to prevent unwanted reactions.

Benefits:

- Enhanced Stability : The Boc (tert-butoxycarbonyl) group protects amino groups during synthesis.

- Facilitated Solid-Phase Synthesis : It aids in the assembly of complex peptides by allowing selective deprotection at desired stages .

Chiral Auxiliary

The compound functions as a chiral auxiliary in asymmetric synthesis, enabling chemists to produce enantiomerically pure compounds. This property is vital for the development of safe and effective medications.

Applications:

- Asymmetric Synthesis : It facilitates the creation of chiral centers in organic molecules, crucial for drug efficacy and safety .

Research in Organic Chemistry

This compound is a valuable reagent in organic synthesis, participating in various reactions that contribute to the development of new chemical entities.

Reactions Involving the Compound:

Biochemical Studies

The compound is utilized in biochemical research to study enzyme interactions and metabolic pathways. Its role as a substrate or inhibitor can provide insights into biochemical mechanisms relevant to disease processes.

Case Studies:

Comparison with Similar Compounds

Structural Analogues in Pyrrolidine-Carboxylic Acid Family

Key structural analogues include:

Key Observations:

- Electronic Effects : The electron-withdrawing trifluoromethyl group in Compound enhances acidity of the urea NH, while the Boc group in the target compound stabilizes the pyrrolidine nitrogen against protonation.

- Synthetic Utility : The Boc-protected derivative (target compound) is more stable under acidic conditions than the methyl ester analogue in , which may hydrolyze prematurely.

Notes:

- The Boc group’s carbonyl peak (~1675 cm⁻¹) is distinct from the ketone (1710 cm⁻¹) in or the urea carbonyl (1675 cm⁻¹) in .

- The high purity of Compound (>99%) suggests optimized purification protocols, whereas Boc derivatives often require chromatographic separation due to steric complexity .

Pharmacological and Industrial Relevance

- Antibacterial Potential: While the target compound lacks direct antibacterial data, structurally related pyrrolidine-carboxylic acids (e.g., quinolones in ) highlight the importance of the carboxylic acid moiety in bacterial topoisomerase inhibition. The o-tolyl group may enhance membrane penetration compared to polar groups in .

- Drug Precursor Role : The Boc group in the target compound facilitates amine protection during peptide coupling, contrasting with the methyl ester in , which requires hydrolysis to activate the carboxylic acid .

- Safety Profile : The 100% concentration of 1-methyl-5-oxopyrrolidine-3-carboxylic acid implies industrial handling precautions, whereas Boc derivatives typically require lower hazard protocols due to reduced reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.